molecular formula C19H19N3O5 B2380655 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate CAS No. 473237-71-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate

Cat. No. B2380655
CAS RN: 473237-71-7
M. Wt: 369.377
InChI Key: JHHIZLSVUNUXOA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,2,3]triazin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of similar compounds, such as 4-oxobenzo[d][1,2,3]triazin derivatives, involves various chemical reactions, including condensation and cyclization . The exact method would depend on the specific substituents on the benzotriazine ring.


Molecular Structure Analysis

The molecular structure of similar compounds, like 4-oxobenzo[d][1,2,3]triazin derivatives, consists of a benzene ring fused with a 1,2,3-triazine ring. The 4-oxo group indicates a carbonyl group (=O) at the 4th position of the triazine ring .


Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific substituents present on the benzotriazine ring. For instance, the presence of electron-donating or electron-withdrawing groups would affect the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds, including those with the 1,2,4-triazine moiety, play a crucial role in the development of new materials and pharmaceuticals. For instance, Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, revealing a new class of cyclic dipeptidyl ureas, which could have implications for peptide research and drug design (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with antimicrobial activities, highlighting the potential for creating new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Analytical Methodologies

In the analytical chemistry domain, Dencausse et al. (2008) developed a chromatographic method for the simultaneous assay of Tinosorb®S and other sunscreen agents in cosmetic products, illustrating the compound's relevance in ensuring product safety and efficacy (Dencausse, Galland, Clamou, & Basso, 2008). This research underscores the importance of robust analytical methods for quality control in cosmetic manufacturing.

Material Science and Chemistry

Research in material science and chemistry has also benefited from studies on triazine derivatives. Peter et al. (2007) reported on a triazine derivative with a unique triple-decker sandwich conformation, providing insights into molecular structures that could influence the development of new materials with specific optical or electronic properties (Peter, Heerden, & Munro, 2007).

Environmental and Health Applications

In environmental and health contexts, studies have focused on the photodegradation of triazine derivatives, such as the work by Abdou, Sidky, and Wamhoff (1987), which examined the photodegradation of Azinphos-ethyl, identifying various photoproducts and discussing decay mechanisms. This research is crucial for understanding the environmental fate and potential ecological impacts of these compounds (Abdou, Sidky, & Wamhoff, 1987).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which can have various effects depending on the specific location within the body.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-3-25-16-10-9-13(11-17(16)26-4-2)19(24)27-12-22-18(23)14-7-5-6-8-15(14)20-21-22/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHIZLSVUNUXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate

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